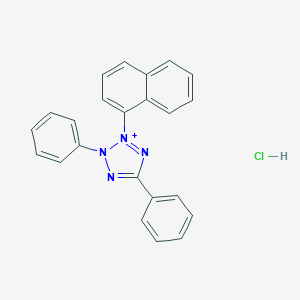

Tetrazolium violet

Overview

Description

Tetrazolium Violet is a monotetrazolium salt which forms water-insoluble formazans . These salts are mainly used as indicators of extracellular redox activity and cell redox potential . This compound is positively charged and cell-permeable .

Synthesis Analysis

This compound is an important pharmaceutical intermediate for the preparation of various medicines . It is also used in microbiological studies . The corrosion inhibiting action of this compound for copper in 0.5 M H2SO4 solutions was assessed by potentiodynamic polarization and electrochemical impedance spectroscopy .

Molecular Structure Analysis

The molecular formula of this compound is C23H17ClN4 . The IUPAC name is 2-naphthalen-1-yl-3,5-diphenyltetrazol-2-ium;chloride . The InChI is InChI=1S/C23H17N4.ClH/c1-3-11-19 (12-4-1)23-24-26 (20-14-5-2-6-15-20)27 (25-23)22-17-9-13-18-10-7-8-16-21 (18)22;/h1-17H;1H/q+1;/p-1 .

Chemical Reactions Analysis

The corrosion inhibiting action of this compound for copper in 0.5 M H2SO4 solutions was assessed by potentiodynamic polarization and electrochemical impedance spectroscopy . The corroded copper surfaces were evaluated by scanning electron microscopy . Thereafter, the thermodynamics of this compound adsorption onto copper was computed and evaluated .

Physical And Chemical Properties Analysis

The molecular weight of this compound is 384.9 g/mol . It has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count . The compound is positively charged and cell-permeable .

Scientific Research Applications

Antitumor Agent in Lung Cancer

Tetrazolium violet has been identified as a potent antitumor agent. Research by Zhang et al. (2012) demonstrated its efficacy in inhibiting human lung cancer A549 cell proliferation. The study found that this compound induced apoptosis and blocked cell cycle progression in these cancer cells.

Dosimetry in Radiation Processing

The dosimetry characteristics of this compound in polyvinylalcohol films were studied by Emi-Reynolds, Kovács, & Fletcher (2007). Their research suggests its application in radiation sterilization, with its effectiveness influenced by factors like dye concentration and solvent pH.

Apoptosis Inducer in Glioma Cells

This compound's role as an apoptosis inducer in Rat C6 glioma cells was explored by Cai, Feng, Wang, Kong, & Zhao (2009). It has been found to upregulate p53 and increase the activity of caspase-3, making it a potential agent for brain cancer cell apoptosis.

Microbiological Studies

In microbiological applications, this compound has shown enhanced reduction effects in Salmonella spp. when combined with magnesium, as investigated by Junillon, Morand, & Flandrois (2014). This finding indicates the potential for more effective bacterial detection.

Copper Corrosion Inhibitor

The use of this compound as a corrosion inhibitor for copper in acidic environments was studied by Tao, Liu, Li, Zhang, Su, & Li (2020). Their research highlighted its effectiveness in protecting copper from sulfuric acid corrosion.

Cellular Growth and Survival Assay

This compound has been utilized in a quantitative colorimetric assay for mammalian cell survival and proliferation, as outlined by Mosmann (1983). This assay is valuable for measuring cytotoxicity and cellular activation.

Mechanism of Action

Target of Action

Tetrazolium Violet (TV) is an important pharmaceutical intermediate used in the preparation of various medicines . It has been shown to have a significant role as a copper corrosion inhibitor . The primary target of TV is copper, where it acts as a corrosion inhibitor in acidic environments .

Mode of Action

TV interacts with its target, copper, through a process of adsorption . This process is spontaneous and involves two types of interactions: physical adsorption and chemisorption . TV, having an electron-withdrawing chemical group, binds its electrons using its positive tetrazole ring .

Biochemical Pathways

In the context of biological systems, TV is reduced by NAD(P)H-dependent cellular oxidoreductase enzymes . These enzymes are capable of reducing the tetrazolium dye to its insoluble formazan, which has a purple color . This reduction process is a key part of the MTT assay, a colorimetric assay for assessing cell metabolic activity .

Pharmacokinetics

It’s known that tv is a cell-permeable compound , which suggests it can be absorbed and distributed within biological systems.

Result of Action

In the context of copper corrosion inhibition, TV shows great performance in protecting copper in sulfuric acid . In biological systems, the reduction of TV to formazan can be used to assess cell metabolic activity . The greater the formazan concentration, the deeper the purple color, indicating higher cell metabolic activity .

Action Environment

The action of TV as a copper corrosion inhibitor is particularly effective in acidic environments . In biological systems, the reduction of TV is influenced by the presence of NAD(P)H-dependent cellular oxidoreductase enzymes . The environment, in terms of pH, temperature, and the presence of other compounds, can influence the action, efficacy, and stability of TV.

Safety and Hazards

Tetrazolium Violet should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas .

Future Directions

Tetrazolium Violet is used in combination with other chemical inhibitors such as tetrazolium (TTZ), which is an intermediate compound in the electron transport chain . TTZ reacts with oxygen to form water and hydroxide ions . The hydroxide ions react with NADH to produce NAD+, which inhibits the production of ATP by oxidative phosphorylation .

For more detailed information, you may want to refer to the relevant papers .

Biochemical Analysis

Biochemical Properties

Tetrazolium Violet is positively charged and cell-permeable . It is reduced to different red to violet formazan derivatives by reduced nicotinamide adenine dinucleotides (NADH) or their phosphorylated derivative (NADPH)-dependent oxidoreductases and dehydrogenases of metabolically active cells .

Cellular Effects

The reduction of this compound to formazan derivatives is an indicator of cellular metabolic activity . The intensity of the color change can be used to assess the viability and vitality of cells .

Molecular Mechanism

The molecular mechanism of this compound involves the reduction of the colorless and water-soluble 2,3,5-triphenyl-2H-tetrazolium chloride (TTC) to an insoluble red compound (formazan) . This reduction occurs as a consequence of hydrogen ions donated to the TTC upon dehydrogenase activity in metabolically active tissues .

Temporal Effects in Laboratory Settings

The effects of this compound can be observed rapidly, within 1-2 days . This makes it a useful tool for quickly assessing cell viability and metabolic activity in laboratory settings .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not mentioned in the sources, the intensity of the color change in the TTC test can be used to assess the viability and vitality of cells, which may vary with different dosages .

Metabolic Pathways

This compound is involved in redox reactions in cells . It is reduced by NADH or NADPH-dependent oxidoreductases and dehydrogenases, indicating its involvement in these metabolic pathways .

Transport and Distribution

As a positively charged and cell-permeable compound, this compound can readily pass through the outer membrane of most tested bacterial cells .

Subcellular Localization

The subcellular localization of this compound is not specified in the sources. Given its role in redox reactions, it is likely to be found in areas of the cell where these reactions occur, such as the mitochondria .

properties

IUPAC Name |

2-naphthalen-1-yl-3,5-diphenyltetrazol-2-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N4.ClH/c1-3-11-19(12-4-1)23-24-26(20-14-5-2-6-15-20)27(25-23)22-17-9-13-18-10-7-8-16-21(18)22;/h1-17H;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONADMZTCCPLEF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=CC4=CC=CC=C43)C5=CC=CC=C5.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70938063 | |

| Record name | 3-(Naphthalen-1-yl)-2,5-diphenyl-2H-tetrazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1719-71-7 | |

| Record name | Tetrazolium violet | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1719-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Tetrazolium, 3-(1-naphthyl)-2,5-diphenyl-, chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001719717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1719-71-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Naphthalen-1-yl)-2,5-diphenyl-2H-tetrazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-diphenyl-3(1-naphthyl)-2H-tetrazolium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.462 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

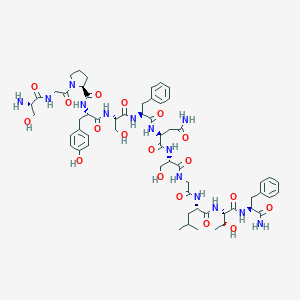

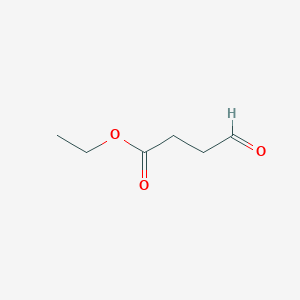

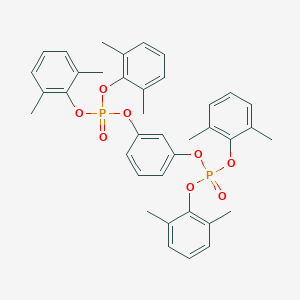

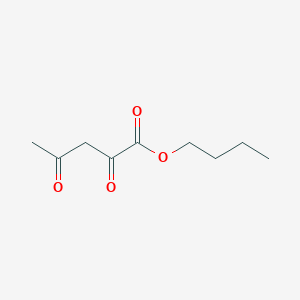

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl-1H-indole-2,3-dione](/img/structure/B158671.png)